REACTION_CXSMILES
|
C[O-].[Na+].[C:4]([OH:12])(=[O:11])/[C:5](=[C:7](\[CH:9]=O)/[Cl:8])/Cl.C(O)(=O)C.[CH:17]([NH2:19])=[NH:18]>CO>[C:4]([C:5]1[C:7]([Cl:8])=[CH:9][N:19]=[CH:17][N:18]=1)([OH:12])=[O:11] |f:0.1,3.4|
|
Name
|
Sodium methoxide
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
169 g
|
Type
|
reactant
|
Smiles
|
C(/C(/Cl)=C(/Cl)\C=O)(=O)O
|
Name
|
|
Quantity
|
208 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.C(=N)N
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated for 1 hour at 35°-40° C.
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
for one and a half hours under reflux
|
Type
|
CUSTOM
|
Details
|
The solvent is removed
|
Type
|
ADDITION
|
Details
|
water (500 cc) is added to the residue
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture is extracted with ethyl acetate (2 liters)
|
Type
|
ADDITION
|
Details
|
The aqueous phase is brought to pH 1 by the addition of concentrated hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with ethyl acetate (5 liters)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried over anhydrous magnesium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
WASH
|
Details
|
The residue is washed with diethyl ether (300 cc)
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)(O)C1=NC=NC=C1Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 55.6 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |